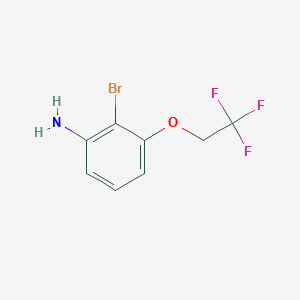

2-Bromo-3-(2,2,2-trifluoroethoxy)aniline

CAS No.:

Cat. No.: VC16222292

Molecular Formula: C8H7BrF3NO

Molecular Weight: 270.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrF3NO |

|---|---|

| Molecular Weight | 270.05 g/mol |

| IUPAC Name | 2-bromo-3-(2,2,2-trifluoroethoxy)aniline |

| Standard InChI | InChI=1S/C8H7BrF3NO/c9-7-5(13)2-1-3-6(7)14-4-8(10,11)12/h1-3H,4,13H2 |

| Standard InChI Key | OQFCGZQUDIHXGL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)OCC(F)(F)F)Br)N |

Introduction

2-Bromo-3-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by its unique structural features, including a bromine atom, a trifluoroethoxy group, and an aniline moiety. Its molecular formula is C8H7BrF3NO, and it has a molecular weight of approximately 270.05 g/mol . This compound is notable for its enhanced lipophilicity due to the trifluoroethoxy group, which may improve its ability to penetrate biological membranes and interact with various molecular targets.

Synthesis and Applications

The synthesis of 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline typically involves several key steps, although detailed synthesis protocols are not widely documented in the available literature. This compound is of interest in various scientific research applications, particularly in medicinal chemistry and material science, due to its unique structural features and chemical reactivity.

Potential Applications:

-

Medicinal Chemistry: The compound's ability to interact with biological membranes makes it a candidate for pharmacological studies, potentially modulating various biological pathways.

-

Material Science: Its chemical properties could be valuable in developing new materials with specific characteristics.

Related Compounds

Several compounds share structural similarities with 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline | C8H6BrF4NO | Contains fluorine instead of bromine at position 5 |

| 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | Features a trifluoromethyl group instead of trifluoroethoxy |

| 3-Bromo-6-(trifluoromethoxy)-phenylamine | C7H5BrF3NO | Lacks the methyl group, affecting its chemical behavior |

Research Findings and Future Directions

Research into the biological activity of 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline is ongoing, focusing on its interactions with specific molecular targets within biological systems. The enhanced lipophilicity due to the trifluoroethoxy group makes it a valuable tool for studying complex biochemical processes and potential drug development .

Future Research Directions:

-

Pharmacological Studies: Investigating the compound's therapeutic properties and interactions with biomolecules.

-

Material Science Applications: Exploring its use in developing materials with specific chemical characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume